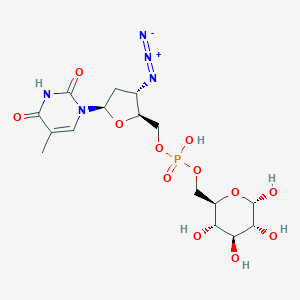
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: is a hypothetical organic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of through a series of condensation reactions. This typically requires the use of aldehydes and ketones as starting materials, which undergo aldol condensation in the presence of a base such as sodium hydroxide.
Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure. This can be achieved through nucleophilic substitution reactions, where halogenated compounds react with nucleophiles such as amines or alcohols.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Continuous flow reactors could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include alcohols, amines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, This compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include signal transduction cascades that lead to altered cellular responses.
特性
CAS番号 |
133101-34-5 |
|---|---|
分子式 |
C16H24N5O12P |
分子量 |
509.36 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
InChIキー |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Key on ui other cas no. |
133101-34-5 |
同義語 |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















